molecular formula C12H14O3 B3038847 (2E)-3-(2-isopropoxyphenyl)acrylic acid CAS No. 91496-57-0

(2E)-3-(2-isopropoxyphenyl)acrylic acid

Cat. No.: B3038847
CAS No.: 91496-57-0
M. Wt: 206.24 g/mol
InChI Key: FLQYLVIWICFVMT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2-Isopropoxyphenyl)acrylic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of acrylic acid, characterized by the presence of an isopropoxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-isopropoxyphenyl)acrylic acid typically involves the reaction of 2-isopropoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(2-Isopropoxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated carboxylic acids.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 2-isopropoxybenzoic acid.

    Reduction: Formation of 3-(2-isopropoxyphenyl)propanoic acid.

    Substitution: Formation of halogenated derivatives on the phenyl ring.

Scientific Research Applications

(2E)-3-(2-Isopropoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of (2E)-3-(2-isopropoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For instance, it could inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

  • (2E)-3-(2-Methoxyphenyl)acrylic acid
  • (2E)-3-(2-Ethoxyphenyl)acrylic acid
  • (2E)-3-(2-Propoxyphenyl)acrylic acid

Comparison: (2E)-3-(2-Isopropoxyphenyl)acrylic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct physical properties, such as solubility and melting point, as well as varying degrees of biological activity .

Properties

IUPAC Name

(E)-3-(2-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)15-11-6-4-3-5-10(11)7-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQYLVIWICFVMT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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